molecular formula C20H25N3O5 B578361 Desisopropyl Disopyramide Oxalate CAS No. 1216619-15-6

Desisopropyl Disopyramide Oxalate

Cat. No.: B578361
CAS No.: 1216619-15-6
M. Wt: 387.436
InChI Key: VZVCIBBRKTYOOA-UHFFFAOYSA-N
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Description

Desisopropyl Disopyramide Oxalate is a metabolite of Disopyramide, a class I antiarrhythmic drug. It is primarily used in research settings and is known for its molecular formula C20H25N3O5 and molecular weight of 387.43 . This compound is significant in the study of cardiac arrhythmias and other related conditions.

Mechanism of Action

Mode of Action

Desisopropyl Disopyramide Oxalate, like Disopyramide, is believed to inhibit the fast sodium channels . This inhibition interferes with the depolarization of the cardiac membrane, serving as a membrane-stabilizing agent . It also has a depressant action on the heart .

Biochemical Pathways

It is known that disopyramide decreases the rate of diastolic depolarization (phase 4) in cells with augmented automaticity, decreases the upstroke velocity (phase 0) and increases the action potential duration of normal cardiac cells . It also decreases the disparity in refractoriness between infarcted and adjacent normally perfused myocardium .

Pharmacokinetics

Disopyramide is metabolized to N-desisopropyl disopyramide in the liver, with approximately 50 percent of the parent drug excreted unchanged . The elimination half-life varies from 4.5 to nine hours, and it can be even longer in cases of renal failure or myocardial infarction . There exists an extremely variable degree of protein binding (10 to 70 percent), which is highly dependent on concentration . The unbound (free) fraction increases with increasing drug concentration, making the interpretation of total disopyramide concentrations very difficult .

Result of Action

The result of the action of this compound is likely similar to that of Disopyramide. At therapeutic plasma levels, Disopyramide shortens the sinus node recovery time, lengthens the effective refractory period of the atrium, and has a minimal effect on the effective refractory period of the AV node . Little effect has been shown on AV-nodal and His-Purkinje conduction times or QRS duration . Prolongation of conduction in accessory pathways occurs .

Action Environment

It is known that the pharmacokinetics and pharmacodynamics of disopyramide can be influenced by factors such as renal function, liver function, and drug-drug interactions

Preparation Methods

The synthesis of Desisopropyl Disopyramide Oxalate involves the N-dealkylation of Disopyramide. This process typically occurs in the liver, where Disopyramide is metabolized to Desisopropyl Disopyramide . Industrial production methods for this compound are not extensively documented, but it is generally prepared in laboratory settings for research purposes.

Chemical Reactions Analysis

Desisopropyl Disopyramide Oxalate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride are often used.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Desisopropyl Disopyramide Oxalate is widely used in scientific research, particularly in the fields of:

Comparison with Similar Compounds

Desisopropyl Disopyramide Oxalate is similar to other class I antiarrhythmic drugs such as Quinidine and Procainamide. it is unique in its specific metabolic pathway and its effects on cardiac electrophysiology. Similar compounds include:

This compound stands out due to its specific role as a metabolite and its unique electrophysiological properties.

Properties

IUPAC Name

oxalic acid;2-phenyl-4-(propan-2-ylamino)-2-pyridin-2-ylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O.C2H2O4/c1-14(2)20-13-11-18(17(19)22,15-8-4-3-5-9-15)16-10-6-7-12-21-16;3-1(4)2(5)6/h3-10,12,14,20H,11,13H2,1-2H3,(H2,19,22);(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZVCIBBRKTYOOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCCC(C1=CC=CC=C1)(C2=CC=CC=N2)C(=O)N.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40661891
Record name Oxalic acid--2-phenyl-4-[(propan-2-yl)amino]-2-(pyridin-2-yl)butanamide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40661891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1216619-15-6
Record name Oxalic acid--2-phenyl-4-[(propan-2-yl)amino]-2-(pyridin-2-yl)butanamide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40661891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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